molecular formula C9H14O2 B053307 2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] CAS No. 117465-67-5

2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]

Katalognummer B053307
CAS-Nummer: 117465-67-5
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: DYBNSQZAOGDQGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] is a chemical compound that has attracted significant attention in recent years due to its potential applications in various scientific research fields. This bicyclic compound consists of two rings, a dioxolane and a bicyclo[3.1.0]hexane, and a methyl group attached to one of the rings.

Wirkmechanismus

The mechanism of action of 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] is not fully understood. However, it has been shown to interact with specific biological targets, such as enzymes and receptors, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] are dependent on the specific biological target it interacts with. Some of the reported effects include:
1. Inhibition of Enzyme Activity: This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
2. Modulation of Receptor Activity: 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] has been reported to modulate the activity of certain receptors, such as the GABA(A) receptor.

Vorteile Und Einschränkungen Für Laborexperimente

2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Yield Synthesis: The synthesis of this compound can be achieved in high yields using relatively simple reaction conditions.
2. Versatile Building Block: The unique structure of this compound makes it a versatile building block for the synthesis of other complex molecules.
Some of the limitations include:
1. Limited Solubility: This compound has limited solubility in common organic solvents, which can make it challenging to work with in certain experiments.
2. Limited Stability: 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] is not very stable under certain conditions, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]. Some of the possible directions include:
1. Medicinal Chemistry: Further studies are needed to explore the potential use of this compound as a drug candidate for the treatment of various diseases.
2. Materials Science: The unique structure of this compound makes it a valuable building block for the synthesis of various functional materials, and further studies are needed to explore its potential applications in this field.
3. Organic Synthesis: The synthesis of complex molecules using 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] as a starting material is an area that warrants further investigation.

Synthesemethoden

The synthesis of 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] can be achieved through a multistep process. One of the most commonly used methods involves the reaction between 2,3-dihydrofuran and 1,3-cyclopentadiene in the presence of a strong acid catalyst, such as trifluoromethanesulfonic acid. The resulting product is then treated with methyl triflate to form the final product.

Wissenschaftliche Forschungsanwendungen

2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] has been studied for its potential applications in various scientific research fields, including but not limited to:
1. Medicinal Chemistry: This compound has shown promising results as a potential drug candidate due to its ability to interact with specific biological targets.
2. Materials Science: 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] has been used as a building block for the synthesis of various functional materials, such as polymers and dendrimers.
3. Organic Synthesis: The unique structure of this compound makes it a valuable starting material for the synthesis of other complex molecules.

Eigenschaften

CAS-Nummer

117465-67-5

Molekularformel

C9H14O2

Molekulargewicht

154.21 g/mol

IUPAC-Name

2'-methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]

InChI

InChI=1S/C9H14O2/c1-6-2-3-7-8(6)9(7)10-4-5-11-9/h6-8H,2-5H2,1H3

InChI-Schlüssel

DYBNSQZAOGDQGH-UHFFFAOYSA-N

SMILES

CC1CCC2C1C23OCCO3

Kanonische SMILES

CC1CCC2C1C23OCCO3

Synonyme

Spiro[bicyclo[3.1.0]hexane-6,2-[1,3]dioxolane], 2-methyl-, [1R-(1-alpha-,2-alpha-,5-alpha-)]- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.